Boc-L-Valine 4-nitrophenyl ester

Catalog No.
S13910217
CAS No.
M.F
C16H22N2O6
M. Wt
338.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-Valine 4-nitrophenyl ester

Product Name

Boc-L-Valine 4-nitrophenyl ester

IUPAC Name

(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

InChI

InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20)

InChI Key

ALJZEMRUAOJSPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Boc-L-Valine 4-nitrophenyl ester, also known as N-Boc-L-valine o-nitrophenyl ester, is a synthetic compound widely used in peptide synthesis and as a chemical probe in biological studies. Its molecular formula is C₁₆H₂₂N₂O₆, with a molecular weight of approximately 338.36 g/mol. The compound typically appears as a yellow solid and is soluble in organic solvents such as chloroform, ethyl acetate, methanol, and tetrahydrofuran . The presence of the Boc (tert-butyloxycarbonyl) protecting group makes it particularly useful for protecting the amino group during

Typical of esters and amines:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield L-Valine and 4-nitrophenol.
  • Transesterification: The compound can react with alcohols to form different esters.
  • Aminolysis: Reaction with amines can lead to the formation of amides.

These reactions are essential for synthesizing various peptide derivatives and studying their properties in biological systems.

Boc-L-Valine 4-nitrophenyl ester has been studied for its role as a substrate for various enzymes, particularly serine proteases like human leukocyte elastase. Its biological activity is primarily attributed to its ability to mimic peptide bonds, making it useful in enzyme kinetics studies and for screening enzyme inhibitors . The compound's interactions with enzymes can provide insights into substrate specificity and catalytic mechanisms.

The synthesis of Boc-L-Valine 4-nitrophenyl ester typically involves the following steps:

  • Protection of L-Valine: The amino group of L-Valine is protected using the Boc group through reaction with di-tert-butyl dicarbonate.
  • Formation of the Ester: The protected amino acid is then reacted with 4-nitrophenol in the presence of a coupling agent such as Dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to form the ester bond.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This method ensures high yields and purity suitable for further applications in peptide synthesis and biological studies .

Boc-L-Valine 4-nitrophenyl ester has several applications:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis.
  • Enzyme Substrate: Used in studying enzyme kinetics and mechanisms.
  • Biochemical Probes: Acts as a tool for investigating protease activity and specificity.

Its versatility makes it valuable in both academic research and industrial applications.

Interaction studies involving Boc-L-Valine 4-nitrophenyl ester focus on its behavior with various enzymes. For instance, it has been utilized to evaluate the specificity of serine proteases by measuring reaction rates under varying conditions. Such studies help elucidate the structure-function relationships within enzymatic pathways and contribute to drug design efforts targeting specific proteases .

Boc-L-Valine 4-nitrophenyl ester shares structural similarities with other compounds that feature a Boc protecting group and a nitrophenyl ester moiety. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Boc-L-Phenylalanine 4-nitrophenyl esterC₁₆H₁₉N₂O₆337.34 g/molAromatic side chain enhances hydrophobicity
Boc-L-Threonine 4-nitrophenyl esterC₁₅H₁₉N₂O₆325.33 g/molContains a hydroxyl group for additional reactivity
Boc-L-Aspartic Acid 4-benzyl esterC₁₈H₂₃N₂O₄327.39 g/molFeatures a benzyl group which increases lipophilicity

Boc-L-Valine 4-nitrophenyl ester stands out due to its branched aliphatic side chain, which influences its interactions with enzymes differently compared to its linear counterparts. This unique structure allows it to serve specific roles in biochemical assays that may not be achievable with other similar compounds .

Activation Pathways in Solid-Phase Peptide Synthesis

Boc-L-valine 4-nitrophenyl ester functions as an active ester, enabling direct aminolysis without requiring additional coupling reagents. In solid-phase peptide synthesis (SPPS), the 4-nitrophenyl group acts as an efficient leaving group, facilitating nucleophilic attack by the amine group of a growing peptide chain. The activation mechanism involves the formation of a transient acyloxyphosphonium intermediate when the ester interacts with a carbodiimide or uronium-based activator, though the pre-activated nature of this compound often bypasses the need for such reagents.

The steric protection provided by the tert-butoxycarbonyl (Boc) group at the N-terminus minimizes undesired side reactions, such as oligomerization, while the 4-nitrophenyl moiety enhances electrophilicity at the carbonyl carbon. This dual functionality allows for rapid coupling kinetics, with reaction completion typically achieved within 30–60 minutes under mild conditions (0–8°C). Comparative studies highlight that active esters like Boc-L-valine 4-nitrophenyl ester reduce epimerization risks by avoiding prolonged exposure to activating agents, a common issue with in situ activation strategies.

Racemization Suppression Mechanisms Through Active Ester Intermediates

Racemization during peptide synthesis primarily arises from base-induced deprotonation at the α-carbon of the amino acid, leading to oxazolone intermediate formation. Boc-L-valine 4-nitrophenyl ester mitigates this risk through two mechanisms:

  • Reduced Base Dependency: The pre-activated ester minimizes the need for strong bases like N,N-diisopropylethylamine (DIPEA), which can promote oxazolone formation.
  • Fast Aminolysis Kinetics: The 4-nitrophenyl group’s high leaving group ability accelerates the aminolysis step, shortening the reaction window for racemization.

Experimental data demonstrate that couplings using this active ester exhibit <1% racemization, compared to 5–10% for carbodiimide-mediated methods. The Boc group further stabilizes the tetrahedral intermediate during nucleophilic attack, preventing base-catalyzed tautomerization. This contrasts with N-acetylated amino acids, where racemization rates exceed 20% under similar conditions.

Comparative Kinetic Studies of Nitrophenyl vs. Pentafluorophenyl Leaving Groups

The reactivity of Boc-L-valine active esters depends critically on the electron-withdrawing capacity of the leaving group. A comparative analysis of 4-nitrophenyl (pKa ≈ 7.1) and pentafluorophenyl (pKa ≈ 5.5) esters reveals distinct kinetic profiles:

Parameter4-Nitrophenyl EsterPentafluorophenyl Ester
Leaving Group pKa7.15.5
Aminolysis Rate (k, M⁻¹s⁻¹)0.120.45
Racemization (%)<1<0.5

Data derived from .

While pentafluorophenyl esters exhibit faster aminolysis due to superior leaving group ability, 4-nitrophenyl esters provide a balance between reactivity and stability, making them preferable for stepwise SPPS where intermediate isolation is required. The nitro group’s resonance stabilization also reduces hydrolysis susceptibility in aqueous environments compared to fluorinated analogs. However, in automated synthesis platforms, pentafluorophenyl esters are favored for challenging couplings requiring elevated reactivity.

Boc-L-Valine 4-nitrophenyl ester serves as a valuable substrate for investigating serine protease specificity patterns through systematic enzymatic analysis [1]. The compound's structural characteristics, featuring a protected amino acid backbone with a chromogenic leaving group, make it particularly suitable for kinetic studies of serine hydrolase family enzymes [2]. Serine proteases utilize a catalytic triad consisting of serine, histidine, and aspartate or glutamate residues to facilitate the hydrolysis of ester and peptide bonds through a two-step mechanism [2].

The substrate recognition process involves initial binding to the enzyme active site, followed by nucleophilic attack by the catalytic serine on the carbonyl carbon of the ester bond [3]. This acylation step forms a tetrahedral intermediate that subsequently collapses to release the 4-nitrophenol leaving group and generate an acyl-enzyme intermediate [3]. The catalytic cycle concludes with deacylation through water-mediated hydrolysis, regenerating the free enzyme and releasing the Boc-L-valine product [2].

Kinetic Parameters and Substrate Recognition

Systematic analysis of amino acid ester substrates reveals distinct kinetic patterns based on structural features of the amino acid component [4]. The following table presents comparative kinetic data for various amino acid ester substrates with serine hydrolases:

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (mM⁻¹·s⁻¹)Reference
Valine p-nitrobenzyl ester14 ± 1130 ± 29490 ± 580 [4]
Valine 3-hydroxyphenylguanidine46 ± 5154 ± 43370 ± 460 [4]
Valine benzyl ester60 ± 1560 ± 3992 ± 300 [4]
Phenylalanine 3-hydroxyphenylguanidine32 ± 4147 ± 54590 ± 620 [4]
Phenylalanine benzyl ester38 ± 6118 ± 43110 ± 530 [4]

The substrate specificity profiling demonstrates that amino acid esters with electron-withdrawing leaving groups, such as 4-nitrophenyl esters, exhibit enhanced catalytic efficiency compared to substrates with simple alkyl or aromatic leaving groups [4]. The presence of the nitro group increases the electrophilicity of the carbonyl carbon and stabilizes the leaving group through resonance delocalization [5].

Protease Family Specificity Patterns

Different serine protease families exhibit distinct substrate preferences based on their active site architecture and binding pocket characteristics [6]. Comprehensive profiling using substrate phage display coupled with next-generation sequencing has revealed that matrix metalloproteinases demonstrate preference for specific tetrapeptide recognition motifs, with the P3-P1' positions serving as primary determinants of substrate selectivity [7]. The catalytic efficiency of individual substrates correlates directly with the number of favorable interactions between the substrate and enzyme binding subsites [7].

Enzyme-substrate interaction studies demonstrate that the valine side chain provides optimal hydrophobic interactions with the S1 subsite of many serine proteases, contributing to the high catalytic efficiency observed with valine-derived substrates [6]. The tert-butoxycarbonyl protecting group occupies the S2 and S3 subsites, where its bulky structure can either enhance binding through hydrophobic interactions or create steric clashes depending on the specific enzyme architecture [8].

Transition State Mimicry in Enzyme Inhibition Assays

The 4-nitrophenyl ester functionality in Boc-L-Valine 4-nitrophenyl ester provides a structural framework for developing transition state analogues that serve as potent enzyme inhibitors [9]. Transition state analogues are chemical compounds designed to mimic the high-energy intermediate states formed during enzymatic catalysis, thereby achieving enhanced binding affinity compared to ground-state substrates or products [10].

Mechanistic Basis of Transition State Stabilization

Enzyme-catalyzed hydrolysis of 4-nitrophenyl esters proceeds through a tetrahedral intermediate characterized by sp3 hybridization at the carbonyl carbon and partial negative charge development on the oxygen atom [11]. This transition state geometry differs significantly from the planar sp2 configuration of the ground-state ester, creating opportunities for selective stabilization through hydrogen bonding and electrostatic interactions [11].

Phosphonate analogues of 4-nitrophenyl esters have been extensively studied as transition state mimics due to their ability to maintain the tetrahedral geometry while providing enhanced stability [9]. Monoclonal antibodies elicited against nitrobenzyl phosphonate transition state analogues demonstrate remarkable catalytic efficiency in hydrolyzing the corresponding nitrophenyl esters, with turnover numbers exceeding 1000 catalytic cycles [9].

Inhibition Kinetics and Binding Affinity

The relationship between transition state stabilization and catalytic enhancement follows the principle that enzymes achieve rate acceleration by preferentially binding the transition state relative to the ground state [11]. Quantitative analysis of enzyme-inhibitor interactions reveals that transition state analogues can bind with dissociation constants in the picomolar range, representing binding affinities that are millions of times tighter than the corresponding substrates [11].

Inhibitor TypeKi (nM)Selectivity FactorMechanism
Phosphonate transition state analogue0.15-0.6410⁶-10⁷Competitive inhibition
Tetrahedral intermediate mimic1.2-2.110⁴-10⁵Mixed inhibition
Ground state analogue850-250010²-10³Competitive inhibition

The enhanced binding affinity of transition state analogues results from the formation of multiple favorable interactions that are not available in the ground state complex [12]. These interactions include hydrogen bonds with oxyanion hole residues, electrostatic stabilization of charged intermediates, and optimal geometric complementarity with the enzyme active site [12].

Applications in Enzyme Mechanism Studies

Transition state analogues derived from 4-nitrophenyl ester scaffolds serve as valuable probes for investigating enzymatic mechanisms and identifying rate-limiting steps in complex catalytic cycles [5]. The ability of these compounds to form stable enzyme-inhibitor complexes enables detailed structural characterization through X-ray crystallography and nuclear magnetic resonance spectroscopy [5].

Molecular imprinting techniques utilizing 4-nitrophenyl methylphosphonate as a template have successfully generated synthetic polymers with esterolytic activity [5]. These biomimetic catalysts demonstrate the importance of transition state complementarity in achieving catalytic function and provide insights into the evolutionary optimization of enzyme active sites [5].

Human Valacyclovirase Activation Kinetics for Antiviral Prodrug Design

Human valacyclovirase represents a critical enzyme in the activation of amino acid ester prodrugs, including antiviral compounds such as valacyclovir and valganciclovir [4]. This serine hydrolase enzyme exhibits remarkable substrate promiscuity, effectively hydrolyzing a diverse range of amino acid esters while maintaining high specificity for the α-amino acid structural motif [4].

Enzyme Structure and Catalytic Mechanism

Human valacyclovirase contains a catalytic triad composed of serine-122, histidine-255, and aspartate-227, along with an oxyanion hole formed by backbone amide groups that stabilize tetrahedral intermediates during catalysis [4]. The enzyme architecture includes a large leaving group-accommodating groove that explains its ability to activate prodrugs containing diverse drug moieties, from small nucleoside analogues to larger heterocyclic compounds [4].

The catalytic mechanism follows the classical serine hydrolase pathway, proceeding through formation of a tetrahedral intermediate, followed by leaving group departure and acyl-enzyme formation [4]. The rate-limiting step varies depending on the nature of the leaving group, with electron-withdrawing substituents generally facilitating faster reaction rates [4].

Substrate Specificity and Kinetic Parameters

Systematic kinetic analysis of human valacyclovirase with various amino acid ester substrates reveals clear structure-activity relationships that guide prodrug design strategies [4]. The enzyme demonstrates preference for substrates containing branched-chain amino acids, with valine esters showing particularly favorable kinetic parameters [13].

SubstrateKm (μM)Vmax (nmol/min/μg)kcat (s⁻¹)kcat/Km (mM⁻¹·s⁻¹)
Valine 4-nitrobenzyl ester14 ± 1272 ± 3130 ± 29490 ± 580
Valine 3-hydroxyphenylguanidine46 ± 5321 ± 9154 ± 43370 ± 460
Valacyclovir68 ± 4120 ± 258 ± 1850 ± 66
Valine benzyl ester60 ± 15125 ± 760 ± 3992 ± 300
Phenylalanine 3-hydroxyphenylguanidine32 ± 4147 ± 5147 ± 54590 ± 620
Phenylalanine benzyl ester38 ± 6118 ± 4118 ± 43110 ± 530

The kinetic data demonstrate that leaving group identity significantly influences both binding affinity and catalytic turnover [4]. Substrates with 4-nitrophenyl leaving groups exhibit the highest catalytic efficiency, attributed to the electron-withdrawing properties of the nitro substituent that facilitate nucleophilic attack and stabilize the departing phenoxide anion [4].

Prodrug Design Principles

The specificity profile of human valacyclovirase establishes key principles for rational prodrug design targeting this activation pathway [13]. The enzyme shows marked preference for α-amino acid esters over amide derivatives, with amide substrates exhibiting significantly higher Km values and lower catalytic turnover rates [4]. This selectivity pattern reflects the inherent chemical stability differences between ester and amide bonds, as well as specific active site interactions that favor ester binding [4].

Optimal prodrug design incorporates amino acid components that provide favorable binding interactions while maintaining appropriate stability profiles for oral administration [14]. The valine residue represents an ideal choice due to its branched aliphatic side chain that fits well within the enzyme's S1 binding pocket, combined with its intermediate hydrophobicity that supports both aqueous solubility and membrane permeability [14].

Structure-Activity Relationships in Leaving Group Design

The leaving group component of amino acid ester prodrugs plays a crucial role in determining activation kinetics and ultimately therapeutic efficacy [4]. Analysis of diverse leaving groups reveals that optimal balance between enzymatic recognition and chemical stability requires careful consideration of electronic and steric factors [15].

Nucleoside analogues such as acyclovir and ganciclovir function effectively as leaving groups due to their ability to form multiple hydrogen bonds within the enzyme's leaving group binding groove [4]. The presence of hydroxyl groups and heterocyclic nitrogen atoms provides anchor points for specific interactions that contribute to substrate binding affinity [4].

Sequential polypeptide assembly utilizing mixed carbonic anhydride methods represents a cornerstone approach in advanced polymerization techniques employing active ester chemistry. The mixed carbonic anhydride method, first developed in the early 1950s, involves the formation of a mixed anhydride between the carboxyl component of a protected amino acid and an alkyl chloroformate, followed by aminolysis to form the peptide bond [1] [2].

The fundamental mechanism underlying this technique involves two distinct stages: activation of the carboxyl component through generation of a mixed anhydride, and subsequent coupling with the amine component [1]. The activation step is accomplished by adding carbonic acid monoalkyl ester chloride to a cold solution of the carboxyl component anion in anhydrous organic solvent, typically in the presence of a tertiary base such as triethylamine or N-methylmorpholine [1] [3].

Research has demonstrated that the choice of alkyl chloroformate significantly influences the reaction outcome. Isobutyl chloroformate has emerged as the preferred reagent due to its optimal balance between reactivity and selectivity, while ethyl chloroformate, though more reactive, can lead to increased side reactions [2] [4]. The mixed anhydride formation is typically carried out at temperatures between -15°C and 0°C to minimize racemization and prevent disproportionation of the anhydride [5].

The mechanism involves nucleophilic attack by the amino component on the activated carbonyl carbon of the amino acid residue within the mixed anhydride, leading to peptide bond formation with concomitant release of carbon dioxide and the corresponding alcohol [1]. This process exhibits pseudo-first-order kinetics with respect to the amino nucleophile concentration, with typical coupling times ranging from 0.5 to 2 hours depending on the substrate structure and reaction conditions [1] [3].

Sequential assembly utilizing this methodology has been successfully demonstrated in the synthesis of biologically active peptides, including teduglutide and various antamanide analogs [2] [6]. The method enables the construction of peptides with molecular weights ranging from 1,200 to 6,000 Da, with degrees of polymerization typically between 10 and 50 residues [2]. The polydispersity index for products obtained through this method ranges from 1.15 to 1.35, indicating good molecular weight control [2].

A significant advantage of the mixed carbonic anhydride approach is the suppression of racemization, particularly when using bulky alkyl chloroformates and maintaining low reaction temperatures [3] [5]. The method demonstrates coupling efficiencies of 75-95% per step, making it suitable for the synthesis of peptides with defined sequences and stereochemistry [2] [3].

Control of Degree of Polymerization Through Ester Reactivity Modulation

The control of degree of polymerization through ester reactivity modulation represents a sophisticated approach to achieving precise molecular weight control in polypeptide synthesis. This technique exploits the fundamental relationship between ester leaving group ability and reaction kinetics to govern chain elongation rates and termination events [7] [8].

The reactivity of active esters is primarily determined by the electron-withdrawing capacity of the leaving group, which influences the electrophilicity of the carbonyl carbon and the stability of the leaving group anion [7] [9]. The relationship between leaving group pKa and ester reactivity follows a linear free energy relationship, with more acidic phenols yielding more reactive esters [10]. For instance, pentafluorophenyl esters exhibit relative reactivities approximately 850 times higher than standard phenyl esters, while 4-nitrophenyl esters demonstrate intermediate reactivity with a relative factor of 100 [7] [8].

Boc-L-Valine 4-nitrophenyl ester, the focus compound of this study, occupies a strategic position in the reactivity spectrum with a hydrolysis rate constant of 0.024 min⁻¹ under standard conditions [11] [10]. This reactivity can be systematically modulated through structural modifications of the leaving group, enabling fine-tuning of polymerization kinetics. The 4-nitrophenyl group, with a pKa of 7.15, provides optimal reactivity for controlled polymerization while maintaining sufficient stability for synthetic manipulation [11] [10].

The degree of polymerization control is achieved through careful manipulation of the monomer-to-initiator ratio, combined with selective termination strategies. Research has demonstrated that the molecular weight of the resulting polypeptides can be precisely controlled by adjusting the concentration of active ester monomers relative to the nucleophilic chain terminators [12] [13]. This approach enables the synthesis of polymers with predictable molecular weights ranging from 600 to 12,000 Da, with polydispersity indices as low as 1.05-1.25 [12].

The kinetic control mechanism involves competition between chain propagation and termination reactions, where the relative rates can be modulated through ester reactivity adjustment [14] [12]. Higher reactivity esters favor rapid chain propagation but may lead to broader molecular weight distributions due to diffusion-limited kinetics, while moderately reactive esters provide better control over chain length distribution [14] [12].

Temperature control plays a crucial role in reactivity modulation, with optimal conditions typically maintained between 0°C and 25°C for 4-nitrophenyl esters [3] [11]. At these temperatures, the aminolysis reaction proceeds with controlled kinetics, allowing for precise regulation of the polymerization process [3]. The activation energy for aminolysis of 4-nitrophenyl esters is approximately 45-50 kJ/mol, providing adequate temperature sensitivity for kinetic control [11].

Solvent effects also contribute significantly to reactivity modulation, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal conditions for controlled polymerization [8] [15]. These solvents facilitate nucleophilic attack while stabilizing the transition state, leading to more predictable reaction kinetics [8].

Steric Effects of Tert-Butyloxycarbonyl Protection on Chain Elongation

The steric effects of tert-butyloxycarbonyl (Boc) protection groups on chain elongation represent a critical factor in controlling polymerization kinetics and selectivity in advanced polypeptide synthesis. The Boc group, introduced in the late 1950s, has become the standard protecting group for amino functionalities due to its unique combination of stability and selective removability [16] [17].

The steric parameter (A-value) of the Boc group is 0.21, indicating moderate steric bulk that significantly influences the conformational preferences and reactivity of protected amino acids [17]. This steric hindrance affects both the approach of nucleophiles to the protected amino acid and the subsequent chain elongation kinetics [18] [17]. The bulky tert-butyl group creates a steric environment that can either facilitate or hinder polymerization depending on the specific reaction conditions and substrate structure [18] [19].

Research has demonstrated that Boc protection provides optimal balance between steric protection and synthetic accessibility [18] [20]. The coupling efficiency for Boc-protected amino acids ranges from 92-98%, which is superior to many alternative protecting groups [18]. This high efficiency is attributed to the electronic effects of the carbamate functionality, which activates the adjacent carbonyl group toward nucleophilic attack while providing steric hindrance to unwanted side reactions [17].

The chain elongation rate for Boc-protected systems shows a relative rate of 1.0 compared to other protecting groups, serving as the benchmark for comparison [18]. The tert-butyl group adopts a conformation that minimizes steric clash with the growing polymer chain while maintaining sufficient bulk to prevent premature termination reactions [18] [17]. This balance is crucial for achieving controlled polymerization with predictable molecular weights [18].

The mechanism of steric influence involves conformational restriction of the protected amino acid, which affects the accessibility of the reactive sites [18] [17]. The Boc group constrains the amino acid to adopt conformations that favor intermolecular coupling while hindering intramolecular cyclization reactions that could lead to chain termination [17]. This conformational control is particularly important in the synthesis of longer peptide chains where competing side reactions become more problematic [18].

Deprotection of Boc groups is typically accomplished using trifluoroacetic acid in dichloromethane (1:1 ratio), conditions that are compatible with most peptide synthesis protocols [16] [17]. The deprotection mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amino group [16]. This process is facilitated by the stability of the tert-butyl cation, which makes the deprotection reaction thermodynamically favorable [16].

The steric effects of Boc protection also influence the regioselectivity of polymerization reactions. Studies have shown that the bulky tert-butyl group directs nucleophilic attack to the less hindered carbonyl carbon in mixed anhydride intermediates, leading to improved regioselectivity in peptide bond formation [18] [17]. This directing effect is particularly important in the synthesis of complex peptide sequences where multiple reactive sites are present [18].

Temperature effects on Boc-protected systems reveal that the steric hindrance becomes more pronounced at lower temperatures, where conformational mobility is reduced [21] [17]. This temperature dependence can be exploited to achieve greater control over polymerization kinetics by operating at optimal temperatures that balance reaction rate with selectivity [21].

The compatibility of Boc protection with various polymerization conditions has been extensively studied, demonstrating excellent stability under neutral and basic conditions while remaining labile to acidic environments [16] [17]. This orthogonality is essential for multi-step synthesis protocols where selective deprotection is required [16]. The Boc group also exhibits good compatibility with metal-catalyzed reactions, making it suitable for advanced polymerization techniques involving transition metal catalysts [17].

Research findings indicate that the steric effects of Boc protection can be further modulated through structural modifications of the tert-butyl group or introduction of additional substituents [17]. These modifications allow for fine-tuning of the steric environment to optimize polymerization outcomes for specific applications [17]. The development of sterically hindered Boc analogs has enabled the synthesis of peptides with enhanced resistance to enzymatic degradation while maintaining good synthetic accessibility [17].

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

338.14778643 g/mol

Monoisotopic Mass

338.14778643 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types